(4R)-3,7,7-trimethyl-4-phenyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
BRD-K48477130 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BRD-K48477130 has several scientific research applications, particularly in the field of cancer research. It is used to study drug response in various cancer cell lines, helping researchers understand its potential as a therapeutic agent. The compound is also used in studies to identify molecular targets and pathways involved in cancer progression .
Mechanism of Action
The mechanism of action of BRD-K48477130 involves its interaction with specific molecular targets in cancer cells. It is believed to exert its effects by modulating the activity of certain proteins and pathways involved in cell growth and survival. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect gene expression and protein function .
Comparison with Similar Compounds
BRD-K48477130 can be compared with other compounds used in cancer research, such as:
BET family inhibitors: Compounds that target the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene regulation and cancer progression.
BRD-K48477130 is unique in its specific molecular interactions and potential therapeutic applications, making it a valuable compound for further research .
Properties
Molecular Formula |
C19H21N3O |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(4R)-3,7,7-trimethyl-4-phenyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C19H21N3O/c1-11-15-16(12-7-5-4-6-8-12)17-13(20-18(15)22-21-11)9-19(2,3)10-14(17)23/h4-8,16H,9-10H2,1-3H3,(H2,20,21,22)/t16-/m1/s1 |
InChI Key |
FFFWFAUFYUNHEL-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=C2[C@H](C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.